An In-depth Technical Guide to 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
An In-depth Technical Guide to 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this versatile building block.
Core Chemical Properties
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is a substituted pyridine derivative containing a boronic acid functional group. This combination of a trifluoromethyl group, a methylthio group, and a boronic acid on a pyridine scaffold makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.[1][2][3] The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring.[4]
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256346-08-3 | [5] |
| Molecular Formula | C₇H₇BF₃NO₂S | [5] |
| Molecular Weight | 237.01 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | ≥98% (typical) | [5] |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is not widely published, the general synthesis of aryl and heteroaryl boronic acids is well-established.[8] A common method involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate.
A plausible synthetic route, based on general procedures for related compounds, is outlined below.
Caption: A potential synthetic pathway for the target compound.
Experimental Protocol (General)
The following is a generalized protocol for the synthesis of a pyridine boronic acid from a bromopyridine precursor, which can be adapted for the synthesis of 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid.
Materials:
-
2-Methylthio-3-bromo-5-trifluoromethylpyridine
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or magnesium turnings
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
Preparation of the Organometallic Reagent:
-
Dissolve the starting bromopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes. The reaction mixture is typically stirred at this temperature for a period to ensure complete formation of the lithium-halogen exchange.
-
-
Borylation:
-
To the cooled solution of the organolithium reagent, add triisopropyl borate dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired boronic acid.
-
Applications in Suzuki-Miyaura Cross-Coupling
Pyridine boronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.[2][3] The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, can present challenges in the coupling reaction, such as slower transmetalation rates.[9] However, the use of appropriate catalysts, ligands, and bases can overcome these difficulties.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (General for Suzuki-Miyaura Coupling)
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an electron-deficient pyridine boronic acid with an aryl or heteroaryl halide. Optimization of reaction conditions is often necessary for specific substrates.[10]
Materials:
-
2-Methylthio-5-trifluoromethylpyridine-3-boronic acid
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)[11]
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube, combine the boronic acid (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (2-3 equivalents).
-
Seal the tube with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the required time (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Potential Biological and Medicinal Chemistry Applications
The trifluoromethylpyridine moiety is a privileged scaffold in medicinal and agrochemical chemistry.[1][3] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[12] While no specific biological activities have been reported for 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid itself, its derivatives could be of interest in various therapeutic areas. Boronic acids and their derivatives are known to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.[6]
The presence of the methylthio group offers an additional site for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.
Safety and Handling
Detailed toxicity data for 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid is not available. As with all laboratory chemicals, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Spectroscopic Data
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained personnel, following all appropriate safety procedures.
References
- 1. (4-(Trifluoromethyl)pyridin-3-yl)boronic acid | C6H5BF3NO2 | CID 44717662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid [cymitquimica.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. 2-(Methylthio)-5-(trifluoromethyl)pyridine [myskinrecipes.com]
